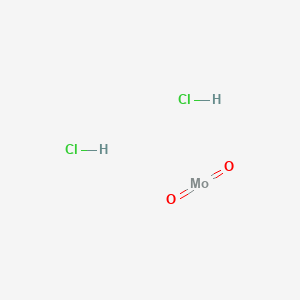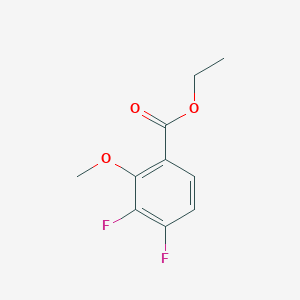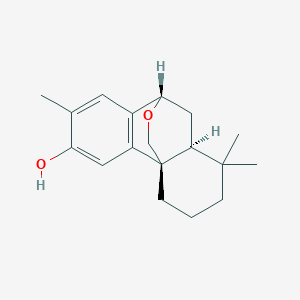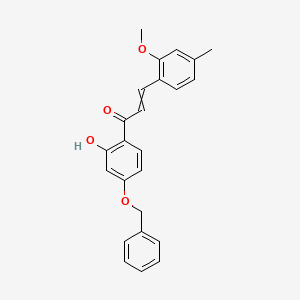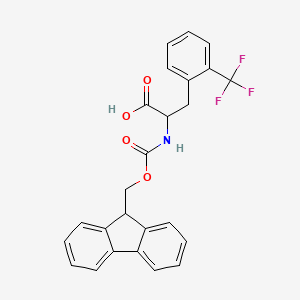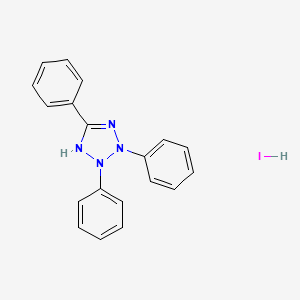
Oxaloacetate decarboxylase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaloacetate decarboxylase is an enzyme that catalyzes the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . This enzyme is a member of the Na+ transport decarboxylase family and is found exclusively in anaerobic bacteria . It plays a crucial role in citrate fermentation by converting the chemical energy of the decarboxylation reaction into an electrochemical gradient of sodium ions across the membrane .
Preparation Methods
Oxaloacetate decarboxylase can be isolated and purified from various anaerobic bacteria such as Vibrio cholerae . The enzyme consists of subunits α, β, and γ, which are expressed from an oadGAB gene cluster . The gene sequences of oad-1 and oad-2 of Vibrio cholerae strain O395-N1 were determined, and the enzyme was isolated using monomeric avidin–Sepharose affinity chromatography . The enzyme was found to be more stable and of higher specific activity than that from Klebsiella pneumoniae .
Chemical Reactions Analysis
Oxaloacetate decarboxylase catalyzes the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide . The enzyme can be classified into divalent cation-dependent oxaloacetate decarboxylases and membrane-bound sodium-dependent and biotin-containing oxaloacetate decarboxylases . Common reagents used in these reactions include oxomalonate, which acts as a competitive inhibitor of oxaloacetate . The major products formed from these reactions are pyruvate and carbon dioxide .
Scientific Research Applications
Oxaloacetate decarboxylase has several scientific research applications. It is used in the study of citrate fermentation and the generation of electrochemical gradients of sodium ions across membranes . The enzyme is also utilized in the investigation of metabolic pathways involving oxaloacetate and pyruvate .
Mechanism of Action
The mechanism of action of oxaloacetate decarboxylase involves the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . The enzyme’s α subunit contains the carboxyltransferase catalytic site, which facilitates the transfer of the carboxyl group from oxaloacetate to biotin . The β subunit is involved in sodium ion translocation across the membrane . The enzyme’s activity is dependent on the presence of sodium ions and is inhibited by oxomalonate .
Comparison with Similar Compounds
Oxaloacetate decarboxylase is unique in its ability to catalyze the decarboxylation of oxaloacetate to pyruvate and carbon dioxide while simultaneously generating an electrochemical gradient of sodium ions . Similar compounds include methylmalonyl-CoA decarboxylase, malonate decarboxylase, and glutaconyl-CoA decarboxylase, all of which are also members of the Na+ transport decarboxylase family and are found exclusively in anaerobic bacteria . These enzymes share similar mechanisms of action but differ in their specific substrates and products .
Properties
CAS No. |
9024-98-0 |
|---|---|
Molecular Formula |
Tb98 |
Molecular Weight |
15574.685 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/98Tb |
InChI Key |
XVHVKHSSRLTQHH-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)
![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)

![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
